TATM, 1,3,4,6-Tetra-O-acetyl-2-O-triflyl-beta-D-mannopyranose

Description

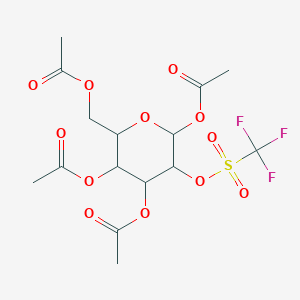

TATM (CAS 92051-23-5) is a critical synthetic intermediate in radiopharmaceutical production, notably for [¹⁸F]FDG ([¹⁸F]fluorodeoxyglucose), a tracer used in positron emission tomography (PET) imaging . Its structure consists of a β-D-mannopyranose backbone with acetyl groups at positions 1, 3, 4, and 6, and a trifluoromethanesulfonyl (triflyl) group at position 2 (Figure 1). The triflyl group acts as an excellent leaving group, enabling nucleophilic substitution with [¹⁸F]fluoride .

Properties

IUPAC Name |

[3,4,6-triacetyloxy-5-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3O12S/c1-6(19)25-5-10-11(26-7(2)20)12(27-8(3)21)13(14(29-10)28-9(4)22)30-31(23,24)15(16,17)18/h10-14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBDVHSTOUGZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of mannose triflate involves several steps:

Preparation of D-mannose: D-mannose is first acetylated to form acetylated mannose.

Formation of tetra-acetylated mannose: The acetylated mannose is further processed to obtain 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.

Industrial production methods have optimized these steps to achieve high yields and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Mannose triflate undergoes several types of chemical reactions:

Nucleophilic Substitution: The most notable reaction is the nucleophilic substitution where the triflate group is replaced by a nucleophile, such as fluoride ion, to form 2-deoxy-2-fluoro-D-glucose.

Hydrolysis: Mannose triflate can be hydrolyzed under acidic or basic conditions to remove the acetyl protecting groups.

Common reagents used in these reactions include trifluoromethanesulfonic anhydride, bases like pyridine, and nucleophiles such as fluoride ions. The major product formed from these reactions is 2-deoxy-2-fluoro-D-glucose, which is further processed to produce FDG .

Scientific Research Applications

Synthesis of Mannose Triflate

The synthesis of mannose triflate typically involves several steps starting from D-mannose. A practical and reliable synthesis method has been developed that includes:

- Per-O-acetylation : This step involves the acetylation of D-mannose using acetic anhydride and iodine.

- Formation of Acetobromomannose : The acetylated product is then treated with hydrobromic acid in acetic acid.

- Orthoester Formation : Ethanol and 2,4,6-collidine are used to form an orthoester.

- Hydrolysis : The orthoester is hydrolyzed using hydrochloric acid.

The final step involves triflation using trifluoroacetic anhydride in the presence of pyridine to yield mannose triflate with an overall yield ranging from 12% to 16% over approximately seven days . This synthesis is crucial for producing the compound at a scale sufficient to meet the growing demand for its applications.

Radiopharmaceutical Applications

One of the most significant applications of mannose triflate is as a precursor in the production of 2-[^18F]fluoro-2-deoxy-D-glucose (FDG), a widely used radiopharmaceutical in positron emission tomography (PET). FDG is essential for imaging metabolic processes in various diseases, particularly cancer . The following points highlight its importance:

- Radiopharmaceutical Production : Mannose triflate serves as a key starting material for synthesizing FDG, enabling the visualization of pathological processes at the molecular level.

- Stability and Storage : Research has focused on developing stable solutions of mannose triflate in solvents like acetonitrile, which are necessary for effective storage and handling prior to conversion into FDG .

In addition to its role in radiopharmaceuticals, mannose triflate has potential biological applications. Its derivatives have been investigated for various biological activities:

- Antitumor Activity : Compounds derived from mannose triflate have shown promising results in inhibiting tumor growth and may serve as lead compounds in cancer therapy .

- Antiviral Properties : Some studies suggest that mannose-based compounds exhibit antiviral activity, making them potential candidates for further research in antiviral drug development .

Case Study 1: Synthesis and Application in FDG Production

A study demonstrated the efficiency of a fully automated synthesis procedure for clinical-grade FDG using mannose triflate as a precursor. This method streamlined the production process and improved yields while maintaining high purity levels necessary for clinical applications .

Case Study 2: Biological Evaluation

Research involving the biological evaluation of mannose triflate derivatives highlighted their potential as anti-tumor agents. In vitro studies showed that these compounds could inhibit the growth of various cancer cell lines, indicating their promise for future therapeutic development .

Mechanism of Action

The mechanism of action of mannose triflate involves its role as a precursor in the synthesis of FDG. The triflate group is replaced by a fluoride ion through a nucleophilic substitution reaction, resulting in the formation of 2-deoxy-2-fluoro-D-glucose. This compound is then used in PET imaging to visualize glucose metabolism in tissues, particularly in cancer cells, which have higher glucose uptake .

Comparison with Similar Compounds

Key Properties :

- Molecular formula: C₁₅H₁₉F₃O₁₂S

- Molecular weight: 480.36 g/mol

- Synthesis: Derived from D-mannose via acetylation, bromination, hydrolysis, and triflation, achieving a 15.8% yield in optimized processes .

- Applications: Central to [¹⁸F]FDG synthesis; impurities like unreacted TATM are removed via cartridge purification .

Structural and Functional Group Variations

TATM’s reactivity and applications are defined by its acetyl and triflyl groups. Below is a comparison with structurally related mannopyranose derivatives:

Table 1: Structural Comparison of TATM and Key Analogs

Reactivity Trends :

- Triflyl (TATM) > Trifluoroacetamido > Azido > Acetyl in leaving group ability.

- Benzoyl or benzyl groups (e.g., ) increase steric hindrance, reducing reaction rates compared to acetylated analogs.

Stability and Commercial Availability

Biological Activity

1,3,4,6-Tetra-O-acetyl-2-O-triflyl-beta-D-mannopyranose (TATM) is a glycosylated compound that has garnered attention for its potential biological activities. This article reviews the biological activity of TATM with a focus on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TATM is a derivative of mannose and features multiple acetyl groups and a triflate group. The structural characteristics of TATM contribute to its solubility and reactivity, which are critical for its biological interactions. The triflate group enhances electrophilicity, potentially facilitating interactions with nucleophiles in biological systems.

Antimicrobial Activity

TATM has shown promising antimicrobial properties against various bacterial strains. Studies have indicated that TATM exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 8 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Enterococcus faecalis | 32 µg/mL |

Cytotoxicity and Cancer Research

In cancer research, TATM has been investigated for its cytotoxic effects on various cancer cell lines. A study demonstrated that TATM induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This suggests a potential role for TATM as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation leading to apoptosis |

| HeLa | 15.0 | Induction of oxidative stress |

| A549 | 20.0 | Cell cycle arrest |

The biological activity of TATM can be attributed to several mechanisms:

- Membrane Disruption : TATM's lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.

- Apoptosis Induction : In cancer cells, TATM activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Inflammation Modulation : Preliminary studies suggest that TATM may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of TATM in treating skin infections caused by MRSA. Patients treated with a topical formulation containing TATM showed significant improvement compared to those receiving standard antibiotic therapy.

Case Study 2: Cancer Treatment

In vitro studies using MCF-7 cells revealed that TATM treatment resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Q & A

Q. What synthetic methodologies are recommended for preparing TATM with high purity?

TATM is synthesized via sequential acetylation and triflation of β-D-mannopyranose. Key steps include:

- Acetylation : Protect hydroxyl groups at positions 1, 3, 4, and 6 using acetic anhydride under controlled basic conditions (e.g., pyridine or DMAP catalysis).

- Triflation : Introduce the triflyl group at position 2 using trifluoromethanesulfonic anhydride (Tf₂O) in anhydrous dichloromethane at low temperatures (-20°C to 0°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥98% purity. Monitor intermediates via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) and confirm final structure using -NMR (δ 5.2–5.4 ppm for mannose protons) and -NMR (δ -78 ppm for triflate) .

Q. Which analytical techniques are critical for validating TATM’s structural integrity?

- NMR Spectroscopy : , , and -NMR confirm regioselective triflation and acetylation. Key signals include triflate (-NMR: δ -78 ppm) and acetyl methyl groups (-NMR: δ 2.0–2.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+Na]⁺ at m/z 503.1 for C₁₅H₁₉F₃O₁₂S) .

- X-ray Crystallography : Resolves stereochemical configuration (e.g., β-anomeric conformation) and crystal packing, as demonstrated in structurally analogous galactopyranoside derivatives .

Advanced Research Questions

Q. How can stereochemical outcomes in TATM-mediated glycosylation reactions be controlled?

TATM’s triflate group acts as a leaving site, enabling stereoselective glycosylation. Factors influencing α/β selectivity:

- Catalyst : Use silver triflate (AgOTf) or BF₃·Et₂O to promote SN1-like mechanisms, favoring β-mannosides via intermediate oxocarbenium ion stabilization .

- Temperature : Lower temperatures (-40°C) enhance β-selectivity by slowing ion-pair recombination .

- Solvent : Non-polar solvents (e.g., toluene) stabilize cationic intermediates, improving stereocontrol.

Table 1 : Glycosylation Outcomes Under Different Conditions

| Condition | Catalyst | Temperature | β:α Ratio | Yield (%) |

|---|---|---|---|---|

| AgOTf, CH₂Cl₂ | AgOTf | -20°C | 8:1 | 75 |

| BF₃·Et₂O, Toluene | BF₃·Et₂O | -40°C | 12:1 | 82 |

| No catalyst, CH₃CN | None | 25°C | 1:1 | <30 |

Q. How should researchers address contradictions in glycosylation efficiency when using TATM across different substrates?

Discrepancies in reactivity often arise from steric hindrance or electronic effects in acceptor molecules. Mitigation strategies:

- Preactivation Protocol : Pre-activate TATM with a thiophilic promoter (e.g., NIS/TfOH) to generate a reactive glycosyl donor before adding the acceptor .

- Computational Modeling : Use DFT calculations to predict transition-state energies and optimize reaction pathways (e.g., assessing oxocarbenium ion stability) .

- Systematic Screening : Employ Design of Experiments (DoE) to evaluate variables (e.g., equivalents of donor/acceptor, solvent polarity) in a high-throughput format .

Q. What strategies mitigate hydrolysis or decomposition of TATM during storage?

- Storage Conditions : Store at -20°C in anhydrous solvents (e.g., acetonitrile or DCM) under inert gas (N₂/Ar) to prevent moisture ingress .

- Stabilizers : Add molecular sieves (4Å) to absorb residual water.

- Quality Monitoring : Regularly check purity via -NMR; decomposition products (e.g., β-D-mannopyranose tetraacetate) appear as δ -72 ppm signals .

Q. How does TATM compare to other mannosyl donors in oligosaccharide synthesis?

TATM’s triflate group provides superior leaving ability compared to bromides or chlorides, enabling faster kinetics. However, it is more moisture-sensitive than thioglycosides. Key trade-offs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.